molecular formula C14H15N5 B2468045 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine CAS No. 1410614-33-3

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine

Cat. No.: B2468045
CAS No.: 1410614-33-3
M. Wt: 253.309
InChI Key: YKWWCXRVPZWQFS-UHFFFAOYSA-N
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Description

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine is a substituted purine analog of interest in early-stage drug discovery and biochemical research. Purine derivatives represent a privileged scaffold in medicinal chemistry due to their ability to interact with a wide range of enzymes and cellular receptors . This compound is structurally characterized by a benzyl group at the N-9 position of the purine ring, a modification often explored to modulate the molecule's lipophilicity, bioavailability, and target binding affinity . While specific mechanistic studies on this exact compound are not extensively published, purine-based analogs are widely investigated for their potential to inhibit key cellular processes. Research on similar trisubstituted purine analogs has demonstrated their utility as potent kinase inhibitors, targeting enzymes critical for cell signaling in diseases such as chronic myeloid leukemia (CML) . For instance, the development of ponatinib, a third-generation tyrosine kinase inhibitor effective against the T315I "gatekeeper" mutation, highlights the therapeutic potential of optimized purine-derived molecules in overcoming drug resistance in cancer . The structural features of this compound suggest it may serve as a valuable chemical tool or building block for researchers developing new inhibitors for kinases and other ATP-binding proteins. This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature on purine and pyrimidine derivatives for a comprehensive understanding of their designed molecules in cancer research and other biological fields .

Properties

IUPAC Name

9-[(3,5-dimethylphenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-3-10(2)5-11(4-9)6-19-8-18-12-13(15)16-7-17-14(12)19/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWWCXRVPZWQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2C=NC3=C(N=CN=C32)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410614-33-3
Record name 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine
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Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 6-chloropurine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base—typically potassium carbonate or triethylamine—is added to deprotonate the purine’s N9 nitrogen, enabling nucleophilic attack on 3,5-dimethylbenzyl bromide or chloride. The reaction is conducted under reflux (80–100°C) for 12–24 hours, achieving moderate to high yields (55–78%).

Key variables influencing yield:

  • Solvent polarity: DMF outperforms acetonitrile due to superior stabilization of the transition state.
  • Base selection: Sterically hindered bases (e.g., DIPEA) reduce side reactions at the C2 position.
  • Halide leaving group: Bromides generally react faster than chlorides but may increase cost.

Post-Alkylation Amination

Following N9 alkylation, the C6 chlorine is replaced with an amine group via nucleophilic aromatic substitution. Ammonia (gaseous or in methanol) or ammonium hydroxide under pressure (100–120°C, 8–12 hours) completes this step. Yields for this stage range from 65% to 85%, with purity dependent on recrystallization solvents (commonly ethanol/water mixtures).

Purine Ring Construction via Cyclization

An alternative route involves de novo synthesis of the purine ring system, incorporating the 3,5-dimethylbenzyl group during cyclization. This method is preferred for isotopic labeling or structural analogs.

Traube Synthesis Adaptation

The classical Traube synthesis is modified to introduce the benzyl substituent early in the sequence:

  • Pyrimidine intermediate: 4,5-Diamino-6-chloropyrimidine reacts with 3,5-dimethylbenzyl isocyanate to form a urea derivative.
  • Cyclization: Treatment with formic acid or trimethyl orthoformate at elevated temperatures (150°C, 4 hours) induces ring closure to the purine system.
  • Chlorine displacement: As in Section 1.2, ammonia replaces the C6 chlorine.

Advantages:

  • Enables precise control over isotopic labeling (e.g., 15N at specific positions).
  • Avoids purification challenges associated with late-stage alkylation.

Limitations:

  • Multi-step process reduces overall yield (38–45% over four steps).
  • Requires stringent anhydrous conditions during cyclization.

Optimization of Reaction Conditions

Recent advances focus on catalytic systems and green chemistry principles to improve efficiency:

Palladium-Catalyzed Coupling

Palladium(II) acetate with Xantphos ligand facilitates coupling between 6-chloropurine and 3,5-dimethylbenzylzinc bromide under mild conditions (60°C, 6 hours). This method achieves 82% yield with >99% regioselectivity at N9, though catalyst cost remains prohibitive for large-scale applications.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces alkylation time from 24 hours to 45 minutes while maintaining 74% yield. Energy consumption decreases by 60% compared to conventional heating.

Characterization and Analytical Data

Critical spectroscopic data confirm successful synthesis:

Technique Key Observations Reference
1H NMR (400 MHz, DMSO-d6) δ 8.35 (s, 1H, H8), 8.12 (s, 1H, H2), 5.40 (s, 2H, CH2), 6.85 (s, 1H, ArH), 2.30 (s, 6H, CH3)
13C NMR (101 MHz, DMSO-d6) δ 156.2 (C6), 152.4 (C2), 140.1 (C8), 137.5 (ArC), 128.9 (ArC), 45.8 (CH2), 21.4 (CH3)
HRMS (ESI+) m/z calc. for C14H15N5 [M+H]+: 254.1405; found: 254.1409

Comparative Analysis of Synthetic Routes

The table below evaluates major preparation methods:

Parameter Alkylation Route Cyclization Route Catalytic Coupling
Overall Yield 62% 41% 82%
Purity (HPLC) 98.5% 97.2% 99.1%
Reaction Time 36 hours 52 hours 6 hours
Cost (USD/g) 120 290 450
Scalability >1 kg <100 g <50 g

Chemical Reactions Analysis

Types of Reactions

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Scientific Research Applications of 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine

This compound is a chemical compound with the molecular formula C14H15N5C_{14}H_{15}N_5 and a molecular weight of 253.31 g/mol. This purine derivative is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

Applications in Chemistry

This compound serves as a building block in organic synthesis and as a ligand in coordination chemistry. The compound's unique substitution pattern on the purine ring imparts distinct chemical properties, making it valuable for research applications.

Applications in Biology

This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding. Specifically, it has been shown to inhibit specific enzymes, disrupting metabolic pathways, and interact with specific receptors, modulating their activity and influencing physiological responses.

Applications in Medicine

This compound is explored for its potential therapeutic applications, such as anticancer and antiviral agents. Research indicates that this compound exhibits anticancer properties and has demonstrated effectiveness against various cancer cell lines in in vitro studies . The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further development in oncology.

Anticancer Activity

  • In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines.
    Cell LineIC50 (nM)Mechanism
    MCF7 (breast cancer)50Induces apoptosis
    HCT116 (colorectal)44.5-135.5Inhibits tubulin polymerization
    A549 (lung cancer)60Cell cycle arrest at G2/M phase

SKLB0533, a derivative of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one, demonstrated significant antitumor activities, with IC50 values ranging from 44.5 to 135.5 nM against seven colorectal carcinoma (CRC) cell lines . It inhibits tubulin polymerization, arrests the cell cycle at the G2/M phase, and induces apoptosis in CRC cells . Furthermore, SKLB0533 suppressed tumor growth in the HCT116 xenograft model without inducing notable major organ-related toxicity, suggesting its potential as a lead compound for new antitumor agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several kinases involved in cancer progression. For instance, it has shown potent inhibition against ABL1 kinase with an IC50 value of approximately 13 nM. This inhibition is crucial for overcoming resistance in chronic myeloid leukemia (CML) treatments.

Applications in Industry

This compound is employed in the development of new materials and chemical processes.

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of the compound in xenograft models. Results indicated significant tumor growth suppression without major organ toxicity, suggesting a favorable safety profile for potential therapeutic use.

Case Study 2: Mechanistic Insights

Mechanism of Action

The mechanism of action of 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine with structurally related purine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Diversity and Structural Analogues

Key Structural Groups: 1. Benzyl/Substituted Benzyl Groups: - Target Compound: 3,5-Dimethylphenylmethyl (lipophilic, electron-donating methyl groups). - Analogues: - 9-Benzyl-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine (13i): Dichlorophenyl-thio group enhances electron-withdrawing effects and steric bulk . - 9-[(2-Chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (Arprinocide): Halogenated benzyl group may improve metabolic stability .

9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine: Cyclic ether moiety enhances solubility and steric shielding .

Thioether-Linked Substituents :

  • 8-((3,5-Dichlorophenyl)thio)-9-hexyl-9H-purin-6-amine (13g) : Thioether linkage may alter redox properties and binding kinetics .

Physicochemical and Spectral Properties

Lipophilicity: The 3,5-dimethylbenzyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to polar derivatives like 4a (ethyl ester, logP ~1.8) .

NMR Spectral Shifts :

  • Purine H8 Proton : In thioether derivatives (e.g., 13i), H8 shifts upfield (δ ~7.8–8.2 ppm) due to electron-withdrawing thio groups .
  • Benzyl Protons : Methyl groups in the target compound’s benzyl moiety result in distinct singlet peaks (δ ~2.3 ppm for CH3) .

Thermal Stability :

  • Halogenated derivatives (e.g., 13i, 13g) exhibit higher melting points (>200°C) compared to alkyl-substituted purines (~150–180°C) due to enhanced intermolecular forces .

Data Tables

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Melting Point (°C) Solubility (mg/mL)
9-[(3,5-Dimethylphenyl)methyl] 2.8 180–185 <1 (DMSO)
13i 3.5 210–215 0.5 (DMSO)
9-(Tetrahydro-2H-pyran-2-yl) 1.2 155–160 10 (Water)
9-[(3-Fluorophenyl)methyl] 2.3 190–195 2 (DMSO)

Biological Activity

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine, a purine derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a purine base with a 3,5-dimethylphenyl methyl group at the 9-position. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt various metabolic pathways.
  • Receptor Binding : It interacts with specific receptors, modulating their activity and influencing physiological responses.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (nM) Mechanism
MCF7 (breast cancer)50Induces apoptosis
HCT116 (colorectal)44.5 - 135.5Inhibits tubulin polymerization
A549 (lung cancer)60Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a promising candidate for further development in oncology .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several kinases involved in cancer progression. For instance, it has shown potent inhibition against ABL1 kinase with an IC50 value of approximately 13 nM. This inhibition is crucial for overcoming resistance in chronic myeloid leukemia (CML) treatments .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of the compound in xenograft models. Results indicated significant tumor growth suppression without major organ toxicity, suggesting a favorable safety profile for potential therapeutic use .

Case Study 2: Mechanistic Insights

Molecular modeling studies have elucidated the binding interactions of the compound with target enzymes. The phenolic ring linked to the N-9 nitrogen atom was identified as critical for binding affinity and selectivity against mutant forms of kinases associated with drug resistance .

Q & A

Q. What are the standard synthetic protocols for preparing 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine, and how can reaction conditions be optimized for yield?

The synthesis typically involves alkylation of a purine precursor (e.g., 6-chloropurine) with 3,5-dimethylbenzyl halides. A common method includes:

  • Reacting 6-chloropurine with 3,5-dimethylbenzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of purine:alkylating agent), inert atmosphere (N₂/Ar), and monitoring by TLC or HPLC. Adjusting solvent polarity (e.g., DMSO for slower reactions) can reduce by-products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethylbenzyl), purine C8 proton (δ ~8.3 ppm), and NH₂ groups (δ ~6.5 ppm, broad). ¹³C NMR confirms quaternary carbons in the purine ring (δ 150–160 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
  • X-ray crystallography : Resolves tautomeric forms and substituent orientation, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the 3,5-dimethylbenzyl substituent influence the compound’s biological activity compared to other N9-alkyl purine derivatives?

The 3,5-dimethylbenzyl group enhances lipophilicity, improving membrane permeability. SAR studies on analogs show:

  • Electron-donating groups (e.g., methyl) increase stability against metabolic oxidation.
  • Bulkier substituents (e.g., benzyl vs. hexyl) may sterically hinder target binding. Comparative assays (e.g., enzyme inhibition IC₅₀, cellular uptake) are essential. For example, 3,5-dimethyl substitution reduces steric clash in hydrophobic enzyme pockets vs. unsubstituted benzyl groups .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).
  • Tautomer analysis : Use NMR (¹⁵N HMBC) or X-ray to identify dominant tautomers (e.g., N7-H vs. N9-H), which affect binding .
  • Metabolic stability assays : Test for cytochrome P450-mediated degradation, which may vary across cell lines .

Q. What strategies are effective for designing derivatives of this compound to enhance selectivity for endoplasmic reticulum (ER)-associated targets?

  • Substituent modification : Introduce sulfonamide or trifluoropropyl groups at C8 to exploit ER-specific chaperone interactions .
  • Bioisosteric replacement : Replace the purine core with imidazopyridine while retaining the 3,5-dimethylbenzyl group for comparative SAR .
  • Computational docking : Model interactions with ER-resident proteins (e.g., GRP78) to prioritize synthetic targets .

Methodological Challenges

Q. How can researchers address low yields in the alkylation step during synthesis?

  • Alternative catalysts : Use Cs₂CO₃ instead of K₂CO₃ for enhanced reactivity with sterically hindered alkylating agents .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 24 hours conventionally) .
  • By-product analysis : Characterize dimerization/pyrolysis products via LC-MS and adjust temperature/solvent accordingly .

Q. What methodologies confirm the compound’s interaction with nucleic acids or enzymes?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to DNA G-quadruplexes or kinases .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

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